6-Methoxysterigmatocystin
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Overview
Description
6-Methoxysterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus . It is structurally related to sterigmatocystin and aflatoxins, which are known for their toxic and carcinogenic properties . This compound has garnered significant attention due to its cytotoxic and genotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxysterigmatocystin involves multiple enzymatic steps. One of the key steps includes the methylation of sterigmatocystin . The biosynthetic pathway for this compound is complex and involves several enzymes, including cytochrome P-450 monooxygenases .
Industrial Production Methods: it can be produced in controlled laboratory settings using fungal cultures of Aspergillus species .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxysterigmatocystin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic derivatives.
Reduction: Although less common, reduction reactions can alter its toxicity and biological activity.
Substitution: Methoxyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and other mild reducing agents can be employed.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various methoxylated and hydroxylated derivatives, which can have different levels of toxicity and biological activity .
Scientific Research Applications
6-Methoxysterigmatocystin has several scientific research applications:
Mechanism of Action
6-Methoxysterigmatocystin exerts its effects primarily through the induction of DNA damage. It causes both single and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis . The compound activates checkpoint proteins such as Chk2, which play a crucial role in the cellular response to DNA damage . Additionally, it can interfere with various cellular pathways, leading to oxidative stress and inflammation .
Comparison with Similar Compounds
Sterigmatocystin: A precursor in the biosynthesis of 6-Methoxysterigmatocystin, known for its hepatotoxic and carcinogenic properties.
5-Methoxysterigmatocystin: Another methoxylated derivative with similar cytotoxic and genotoxic properties.
Aflatoxins: A group of related mycotoxins with potent carcinogenic effects.
Uniqueness: this compound is unique due to its specific methoxylation pattern, which influences its biological activity and toxicity. Its ability to induce both single and double-strand DNA breaks sets it apart from other related compounds .
Properties
CAS No. |
59092-98-7 |
---|---|
Molecular Formula |
C19H14O7 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
15-hydroxy-11,17-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |
InChI |
InChI=1S/C19H14O7/c1-22-8-5-10(20)15-12(6-8)25-18-14-9-3-4-24-19(9)26-13(14)7-11(23-2)16(18)17(15)21/h3-7,9,19-20H,1-2H3 |
InChI Key |
YDESMWIPEGEBBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C4C5C=COC5OC4=CC(=C3C2=O)OC)O |
Origin of Product |
United States |
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